3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including isoxazole, oxadiazole, and sulfonamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.
Attachment of the pyrrole group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using suitable catalysts and conditions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in non-polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Pharmaceuticals: It can be used as a building block for synthesizing more complex pharmaceutical compounds.
Materials Science: The compound’s functional groups may impart desirable properties to materials, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylisoxazole-4-sulfonamide: Lacks the oxadiazole and pyrrole groups, making it less complex and potentially less active.
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide: Similar structure but without the dimethyl groups, which may affect its reactivity and biological activity.
3,5-dimethyl-N-(methyl)isoxazole-4-sulfonamide: Contains a methyl group instead of the oxadiazole-pyrrole moiety, altering its chemical properties.
Uniqueness
3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-8-12(9(2)21-16-8)23(19,20)14-7-11-15-13(17-22-11)10-5-4-6-18(10)3/h4-6,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJGUSVFVJXDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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